Head-to-Head Affinity Comparison Against the Closest Structural Analog (Compound 42 / 5-HT6/5-HT2A Receptor Ligand-2)
Within the same synthetic series of 43 furan–indole derivatives reported by Staroń et al., compound 33 (5-HT6/5-HT2A receptor ligand‑1) demonstrates substantially higher affinity for both target receptors compared with compound 42 (5-HT6/5-HT2A receptor ligand‑2), the series lead. This direct intra‑series comparison controls for scaffold‑dependent pharmacokinetic and assay variability, making it the most interpretable quantitative differentiation available [1].
| Evidence Dimension | 5-HT6 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2 nM |
| Comparator Or Baseline | Compound 42 (5-HT6/5-HT2A receptor ligand-2) Ki = 25 nM |
| Quantified Difference | 12.5-fold higher affinity for compound 33 |
| Conditions | Radioligand displacement assay using HEK293 cell membranes expressing human recombinant 5‑HT6 receptor; [³H]‑LSD tracer |
Why This Matters
The 12.5‑fold difference in 5‑HT6 affinity translates into lower required concentrations for target engagement, reducing off‑target risk and conserving compound in dose‑response experiments.
- [1] Staroń J, Kurczab R, Warszycki D, et al. Virtual screening-driven discovery of dual 5-HT6/5-HT2A receptor ligands with pro-cognitive properties. Eur J Med Chem. 2020;185:111857. doi:10.1016/j.ejmech.2019.111857 View Source
